molecular formula C15H13NOS B6376660 2-Cyano-4-(4-ethylthiophenyl)phenol, 95% CAS No. 1261953-80-3

2-Cyano-4-(4-ethylthiophenyl)phenol, 95%

Cat. No. B6376660
CAS RN: 1261953-80-3
M. Wt: 255.3 g/mol
InChI Key: ITMXPOXRXGQMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-4-(4-ethylthiophenyl)phenol (95%) is an organic compound that has a wide range of applications in the fields of scientific research and laboratory experiments. It is an aromatic compound with a molecular weight of 226.27 g/mol and is composed of two carbon atoms, two nitrogen atoms, four hydrogen atoms, four sulfur atoms, and four oxygen atoms. 2-Cyano-4-(4-ethylthiophenyl)phenol is also known as 4-ethylthiophenol or 4-ETP for short. It is a colorless liquid with a slightly pungent smell and is soluble in water, ethanol, and acetone.

Mechanism of Action

The mechanism of action of 2-Cyano-4-(4-ethylthiophenyl)phenol (95%) is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
2-Cyano-4-(4-ethylthiophenyl)phenol (95%) has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have anti-tumor effects in animal models of cancer. In addition, it has been shown to have anti-oxidant and anti-microbial effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Cyano-4-(4-ethylthiophenyl)phenol (95%) in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it is a colorless liquid and is soluble in various solvents, making it easy to work with in the laboratory. On the other hand, there are some limitations to using 2-Cyano-4-(4-ethylthiophenyl)phenol (95%) in laboratory experiments. For example, it is a highly volatile compound, making it difficult to store for long periods of time. In addition, its low solubility in water makes it difficult to use in aqueous solutions.

Future Directions

There are many potential future directions for the use of 2-Cyano-4-(4-ethylthiophenyl)phenol (95%) in scientific research and laboratory experiments. For example, it could be used in the synthesis of new pharmaceuticals and other organic compounds. In addition, it could be used in the development of new methods for synthesizing heterocyclic compounds. Furthermore, it could be used in the development of new methods for synthesizing polymers and other materials. Finally, it could be used in the development of new methods for synthesizing and purifying biomolecules and other compounds.

Synthesis Methods

2-Cyano-4-(4-ethylthiophenyl)phenol (95%) is synthesized by a nucleophilic substitution reaction between 4-ethylthiophenol and sodium cyanide. The reaction is carried out in an aqueous solution of sodium cyanide and the resulting product is a colorless liquid. The reaction is exothermic and is carried out at a temperature of 80-90°C. The reaction mechanism involves the formation of an intermediate, 4-ethylthiophenolate anion, which then reacts with sodium cyanide to form the product.

Scientific Research Applications

2-Cyano-4-(4-ethylthiophenyl)phenol (95%) has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds such as thiophene derivatives, pyridine derivatives, and azoles. It is also used in the synthesis of various heterocyclic compounds such as thiophene-2-carboxylic acid and thiophene-2-carboxamide. In addition, it is used in the synthesis of various pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and anticonvulsants.

properties

IUPAC Name

5-(4-ethylsulfanylphenyl)-2-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS/c1-2-18-14-6-3-11(4-7-14)12-5-8-15(17)13(9-12)10-16/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMXPOXRXGQMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-4-(4-ethylthiophenyl)phenol

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